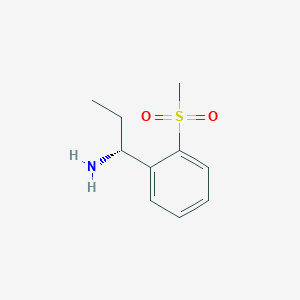
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS and a molecular weight of 225.26 g/mol . This compound features a thiophene ring attached to an aniline moiety, with two fluorine atoms at the 3 and 5 positions on the benzene ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
The synthesis of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The thiophene ring contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline can be compared with other similar compounds, such as:
3,5-difluoroaniline: Lacks the thiophene ring, making it less versatile in certain applications.
N-(thiophen-3-ylmethyl)aniline: Does not have the fluorine atoms, which may reduce its binding affinity and selectivity.
3,5-difluoro-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophene ring attached at a different position, potentially altering its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9F2NS |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
3,5-difluoro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-9-3-10(13)5-11(4-9)14-6-8-1-2-15-7-8/h1-5,7,14H,6H2 |
Clave InChI |
QZOUVONTSBWRHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CNC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


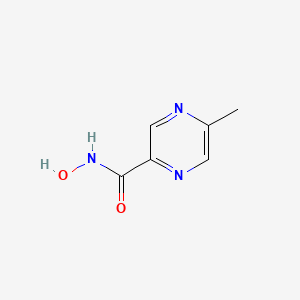
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
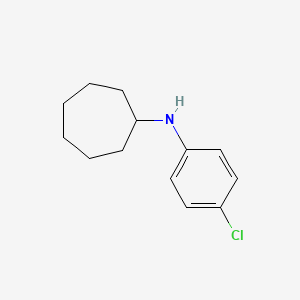
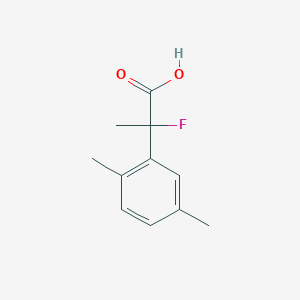

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)

![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
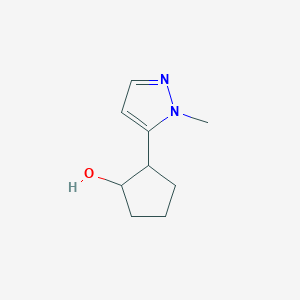


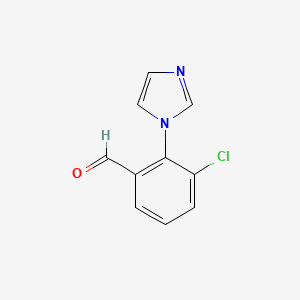
![1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)
